molecular formula C21H27NO3 B3846851 4-[5-(3-phenoxyphenoxy)pentyl]morpholine

4-[5-(3-phenoxyphenoxy)pentyl]morpholine

Cat. No.: B3846851
M. Wt: 341.4 g/mol
InChI Key: QKAAKQLLNUFSQK-UHFFFAOYSA-N
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Description

4-[5-(3-Phenoxyphenoxy)pentyl]morpholine is a synthetic organic compound featuring a morpholine ring connected via a pentyl chain to a 3-phenoxyphenoxy group. The structure combines a morpholine moiety (a six-membered ring with one oxygen and one nitrogen atom) with a biphenyl ether substituent. Comparative analysis must rely on structurally analogous compounds.

Properties

IUPAC Name

4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-3-8-19(9-4-1)25-21-11-7-10-20(18-21)24-15-6-2-5-12-22-13-16-23-17-14-22/h1,3-4,7-11,18H,2,5-6,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAAKQLLNUFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-phenoxyphenoxy)pentyl]morpholine typically involves a multi-step process One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the pentyl chainThe reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-phenoxyphenoxy)pentyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy groups can yield phenolic derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-[5-(3-phenoxyphenoxy)pentyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(3-phenoxyphenoxy)pentyl]morpholine involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Morpholine Derivatives

The following compounds share structural motifs with 4-[5-(3-phenoxyphenoxy)pentyl]morpholine, such as morpholine rings, ether linkages, or extended alkyl chains.

Compound Name & CAS RN Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Applications/Properties
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (485799-04-0) C₁₅H₂₃BN₂O₃ 290.16 Morpholine, pyridinyl, boronate ester 132–135 Suzuki coupling reagent; boronated intermediates
Deferoxamine mesilate (138-14-7) C₂₅H₄₈N₆O₈·CH₄O₃S 656.8 Hydroxamic acids, methanesulfonate salt N/A Iron chelation therapy; acute poisoning treatment
(R,R,R)-Aprepitant (1148113-53-4) C₂₃H₂₁F₇N₄O₃ ~526.4 (calc.) Morpholino, trifluoromethyl, triazolone N/A Antiemetic (neurokinin-1 receptor antagonist)

Key Structural and Functional Differences

  • Boronated Morpholine (CAS 485799-04-0) : Features a boronate ester and pyridinyl group, enabling use in cross-coupling reactions. Its low molecular weight (290.16) and defined melting point (132–135°C) suggest stability as a solid reagent .
  • Deferoxamine Mesilate : A linear hydroxamic acid with a methanesulfonate counterion. Its high molecular weight (656.8) and hydrophilic groups enable metal chelation .
  • Aprepitant Analog: Contains fluorinated aromatic groups and a triazolone ring, enhancing receptor binding affinity. The morpholino group contributes to its pharmacokinetic profile .

Physicochemical and Application-Based Insights

  • Lipophilicity : The biphenyl ether group in the target compound likely increases logP compared to the boronated morpholine (logP ≈ 2–3 estimated) or aprepitant derivatives.
  • Thermal Stability : The boronated morpholine’s defined melting range suggests crystallinity, whereas the target compound’s amorphous or crystalline nature remains unverified.
  • Biological Activity : Deferoxamine’s metal-binding properties contrast with aprepitant’s receptor antagonism. The target compound’s activity would depend on substituent interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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